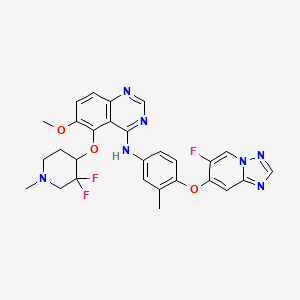

Her2-IN-7

Description

Significance of Human Epidermal Growth Factor Receptor 2 (HER2) in Cellular Signaling and Oncogenesis

Human epidermal growth factor receptor 2 (HER2), also known as ErbB2 or CD340, is a transmembrane glycoprotein (B1211001) belonging to the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases (RTKs). nih.govmdpi.comnih.gov This family consists of four members: EGFR (HER1), HER2, HER3, and HER4. mdpi.comnih.gov HER2 plays a critical role in regulating essential cellular functions, including cell proliferation, survival, and differentiation. nih.govresearchgate.net

Unlike other members of the EGFR family, HER2 does not have a known direct ligand that binds to it. nih.govacs.org Instead, HER2 functions as a preferred dimerization partner for other ligand-activated HER receptors, particularly HER3. nih.govresearchgate.net Upon ligand binding to a dimerization partner (like HER1 or HER3), HER2 forms highly potent and relatively long-lived heterodimers, most notably the HER2/HER3 heterodimer. nih.govmdpi.comresearchgate.net This dimerization activates the intrinsic tyrosine kinase activity within the intracellular domain of the receptor, initiating downstream signaling cascades. nih.goviiarjournals.org

Key downstream pathways activated by HER2-containing dimers include the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. nih.govmdpi.comfrontiersin.org These pathways are central to regulating gene expression, cell cycle progression, cell motility, cell growth, and survival. nih.govmdpi.com

Aberrant HER2 signaling is strongly implicated in the pathogenesis of various cancers. nih.govmdpi.com Mechanisms of dysregulation include gene amplification, protein overexpression, and activating mutations. nih.govmdpi.com HER2 overexpression or amplification, found in approximately 15-20% of breast cancers and also observed in gastric, ovarian, lung, and colorectal cancers, is frequently associated with aggressive tumor behavior and poor prognosis. nih.govmdpi.comresearchgate.netiiarjournals.orgallenpress.comnih.gov HER2-activating mutations, although less common than amplification, can lead to constitutive activation of signaling pathways, promoting uncontrolled cell growth and survival. nih.govmdpi.com The ligand-independent activity of HER2, particularly when overexpressed, contributes significantly to its role as an oncogenic driver. researchgate.netaacrjournals.org

Overview of HER2-Driven Malignancies and Therapeutic Challenges

HER2-driven malignancies are characterized by the overactivation of HER2 signaling pathways, leading to increased cell proliferation, survival, and metastatic potential. nih.govresearchgate.netmdpi.com These cancers, particularly HER2-positive breast and gastric cancers, were historically associated with a poor prognosis prior to the advent of targeted therapies. researchgate.netallenpress.comoncodaily.com

Despite significant advancements in HER2-targeted therapies, several therapeutic challenges persist. A major challenge is the development of resistance to existing HER2-targeted agents, which can be primary (lack of initial response) or acquired (relapse after initial response). mdpi.commdpi.comconicet.gov.armdpi.com Resistance mechanisms are complex and can involve alterations in HER2 expression or dimerization, activation of alternative or compensatory signaling pathways (such as sustained PI3K/AKT activation), and alterations in the tumor microenvironment. frontiersin.orgmdpi.comunimi.it Intratumoral heterogeneity of HER2 expression also poses a challenge for optimal treatment strategies. mdpi.com Furthermore, targeting HER2 effectively while minimizing off-target effects remains an area of ongoing research.

Evolution and Classes of HER2-Targeted Agents in Preclinical Development

The understanding of HER2's role in cancer has led to the development of various targeted therapeutic strategies. The evolution of HER2-targeted agents has progressed through several classes:

Monoclonal Antibodies (mAbs): These agents, such as trastuzumab and pertuzumab, typically bind to the extracellular domain of HER2, blocking ligand-independent dimerization, inhibiting downstream signaling, and in some cases, mediating antibody-dependent cellular cytotoxicity (ADCC). nih.govmdpi.comoncodaily.com

Tyrosine Kinase Inhibitors (TKIs): Small molecule inhibitors like lapatinib (B449), neratinib (B1684480), and tucatinib (B611992) target the intracellular tyrosine kinase domain of HER2, competing with ATP for binding and blocking phosphorylation and downstream signaling. mdpi.commdpi.comoncodaily.com Some TKIs are selective for HER2, while others are pan-HER inhibitors. mdpi.com

Antibody-Drug Conjugates (ADCs): These complex molecules combine a HER2-targeting antibody with a cytotoxic payload linked together. nih.govoncodaily.com The antibody delivers the cytotoxic agent specifically to HER2-expressing cancer cells, where it is released to exert its effect. Examples include trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd). nih.govoncodaily.com

Bispecific Antibodies (BsAbs): These agents are designed to bind to two different epitopes or targets simultaneously, potentially enhancing anti-tumor activity or overcoming resistance mechanisms. conicet.gov.ar

Immune-Stimulator Antibody Conjugates (ISACs): A newer class combining a tumor-targeting antibody with an immunostimulatory agent to deliver immune activators directly to the tumor. aacrjournals.orgnih.gov

Preclinical research continues to explore novel agents and combinations within these classes, as well as entirely new approaches, to improve efficacy, overcome resistance, and expand the applicability of HER2-targeted therapy to a wider range of HER2-expressing malignancies, including those with low HER2 expression or specific mutations. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Rationale for Investigating Novel HER2 Inhibitors such as Her2-IN-7

Despite the clinical success of existing HER2-targeted therapies, the development of resistance and the need for more effective treatments in various HER2-driven malignancies underscore the rationale for investigating novel HER2 inhibitors. mdpi.commdpi.comconicet.gov.armdpi.com Novel inhibitors like this compound are being explored to address limitations of current therapies, such as:

Overcoming Resistance Mechanisms: New compounds may target alternative sites on the HER2 receptor, inhibit different aspects of its signaling, or operate via distinct mechanisms of action that can bypass established resistance pathways. conicet.gov.arunimi.it

Improved Selectivity and Potency: Novel inhibitors might offer enhanced selectivity for HER2 or specific HER2-containing dimers, potentially leading to greater efficacy and reduced off-target effects compared to less selective agents. mdpi.com Increased potency could allow for lower effective concentrations.

Activity in Different HER2 Contexts: Some novel inhibitors may demonstrate activity in cancer types or subtypes where current therapies have limited efficacy, such as HER2-low tumors or those with specific HER2 mutations. frontiersin.orgfrontiersin.orgnih.gov

Novel Mechanisms of Action: Compounds with unique mechanisms, beyond traditional kinase inhibition or antibody blockade, could offer new avenues for disrupting HER2 signaling and tumor growth. oncotarget.com

The investigation of this compound is driven by the potential to offer a distinct pharmacological profile or mechanism that can address these unmet needs in HER2-targeted therapy.

Research Objectives and Scope for this compound Investigations

The primary research objectives for investigating a novel compound like this compound typically include:

Characterizing its Mechanism of Action: Elucidating how this compound interacts with HER2 and affects downstream signaling pathways. This involves detailed biochemical and cell-based assays to understand its binding, inhibitory effects on kinase activity, and impact on HER2 dimerization and downstream signaling molecules (e.g., pAKT, pERK).

Evaluating its Potency and Selectivity: Determining the concentration at which this compound inhibits HER2 activity (e.g., IC50 values) in various cell lines, including those with different levels of HER2 expression or specific mutations. Assessing its selectivity against other kinases, particularly other members of the EGFR family, is crucial.

Assessing its Anti-tumor Activity in Preclinical Models: Evaluating the efficacy of this compound in inhibiting the growth and survival of HER2-expressing cancer cells in vitro and in vivo using relevant cell lines and xenograft or other animal models. This includes testing its activity in models resistant to existing HER2 therapies.

Investigating its Pharmacokinetic Properties: Determining how the compound is absorbed, distributed, metabolized, and excreted in preclinical species to understand its potential for reaching target tissues and its duration of action.

Exploring Potential Combination Strategies: Evaluating the efficacy of this compound in combination with other therapeutic agents, such as chemotherapy, endocrine therapy, or other targeted agents, to identify potential synergistic effects.

The scope of this compound investigations is focused on generating robust preclinical data to understand its potential as a therapeutic agent for HER2-driven malignancies. This includes detailed molecular and cellular studies, as well as in vivo efficacy assessments, to build a comprehensive profile of the compound's activity and potential therapeutic window.

Structure

3D Structure

Properties

Molecular Formula |

C28H26F3N7O3 |

|---|---|

Molecular Weight |

565.5 g/mol |

IUPAC Name |

5-(3,3-difluoro-1-methylpiperidin-4-yl)oxy-N-[4-[(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)oxy]-3-methylphenyl]-6-methoxyquinazolin-4-amine |

InChI |

InChI=1S/C28H26F3N7O3/c1-16-10-17(4-6-20(16)40-22-11-24-33-15-35-38(24)12-18(22)29)36-27-25-19(32-14-34-27)5-7-21(39-3)26(25)41-23-8-9-37(2)13-28(23,30)31/h4-7,10-12,14-15,23H,8-9,13H2,1-3H3,(H,32,34,36) |

InChI Key |

FXGTVDHLZGHHIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5F |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Her2 in 7

Her2-IN-7 as a Modulator of HER2 Kinase Activity

This compound functions as a modulator of HER2 kinase activity. Receptor tyrosine kinases, including HER2, possess an intracellular kinase domain that catalyzes the phosphorylation of tyrosine residues on target proteins, utilizing ATP as a phosphate (B84403) source. explorationpub.com This phosphorylation is a key step in initiating downstream signaling cascades. Tyrosine kinase inhibitors (TKIs) are designed to inhibit this catalytic function, often by competing with ATP for the binding site within the kinase domain. onclive.comfrontiersin.org While specific detailed research findings directly linking this compound to the inhibition of HER2 kinase activity were not extensively found in the provided search results, the compound name "this compound" suggests it is likely an inhibitor ("IN") targeting HER2. Tyrosine kinase inhibitors targeting HER2, such as lapatinib (B449), neratinib (B1684480), and tucatinib (B611992), are known to inhibit the intracellular tyrosine kinase domain, thereby blocking downstream signaling pathways. mdpi.comonclive.comfrontiersin.orgnerlynx-her2.com For instance, tucatinib is described as a highly selective HER2 TKI that blocks HER2 signaling pathways. mdpi.com

Binding Characteristics and Selectivity of this compound for HER2

The binding characteristics and selectivity of a compound for its target are crucial aspects of its mechanism of action. Selective inhibitors aim to target the aberrant activity of a specific protein, like overexpressed or mutated HER2 in cancer, while minimizing effects on other related proteins, such as wild-type EGFR, to reduce off-target toxicities. boehringer-ingelheim.comaacrjournals.org

Orthosteric versus Allosteric Binding Site Interactions (if applicable to this compound)

Information specifically detailing whether this compound utilizes orthosteric (binding to the active site, e.g., ATP-binding pocket) or allosteric (binding to a different site that affects activity) mechanisms was not explicitly available in the provided search results. However, many TKIs function by binding to the ATP-binding pocket in the intracellular kinase domain, representing an orthosteric mechanism. onclive.com

Impact of this compound on HER2 Dimerization and Oligomerization

HER2 activation is fundamentally dependent on its ability to form dimers, either with itself (homodimerization) or with other HER family members (heterodimerization). nih.govnih.govresearchgate.netonclive.comaacrjournals.orgscholasticahq.comwikipedia.orgresearchgate.net This dimerization leads to the transphosphorylation of intracellular tyrosine residues and the activation of downstream signaling pathways. nih.govonclive.comwikipedia.orgoncotarget.com

Inhibition of HER2 Homodimerization

While HER2 does not require ligand binding for dimerization due to its open conformation, overexpression can lead to ligand-independent homodimerization. nih.govresearchgate.netexplorationpub.com This homodimerization can activate downstream signaling, although HER2 homodimers are generally considered less potent in signaling compared to heterodimers. mdpi.comwikipedia.org Inhibitors that disrupt HER2 homodimerization would consequently impact this mode of activation. Specific data on this compound's effect on HER2 homodimerization was not found.

Disruption of HER2 Heterodimerization (e.g., with HER3, EGFR)

HER2's role as a preferred dimerization partner means that disrupting its ability to form heterodimers, particularly with HER3 and EGFR, is a key strategy for inhibiting HER2-driven signaling. mdpi.comnih.govonclive.comaacrjournals.orgwikipedia.orgoncotarget.com The HER2-HER3 heterodimer is considered the most potent signaling dimer within the HER family and is a strong activator of pathways like PI3K/AKT. mdpi.comnih.govresearchgate.netwikipedia.orgnih.govfrontiersin.orgoncoscience.us HER2 also forms oncogenic heterodimers with EGFR. mdpi.comscholasticahq.com Pertuzumab, a monoclonal antibody, is known to prevent the dimerization of HER2 with other ErbB receptors, including HER3. mdpi.comwikipedia.orgfrontiersin.org Small molecule inhibitors can also impact dimerization by affecting the conformation or availability of the kinase domain upon which dimerization-induced transphosphorylation depends. While direct evidence for this compound's impact on specific heterodimers was not found, a compound targeting HER2 kinase activity would indirectly affect the functional outcome of dimerization by inhibiting the subsequent phosphorylation event.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 146241231 |

| HER2 | 6461817 |

| HER1 (EGFR) | 2052 |

| HER3 (ERBB3) | 2064 |

| HER4 (ERBB4) | 2065 |

| Lapatinib | 135387445 |

| Neratinib | 10113978 |

| Tucatinib | 51077130 |

| Pertuzumab | 124070496 |

Interactive Data Tables

Based on the search results, specific quantitative data points for this compound's activity (e.g., IC50 values for kinase inhibition or dimerization disruption) were not available. Therefore, interactive data tables cannot be generated for this compound itself based solely on the provided text. However, for illustrative purposes, a table structure for kinase inhibition data, if it were available, would look like this:

Illustrative Table: this compound Kinase Inhibition Data (Hypothetical)

| Kinase Target | IC50 (nM) |

| HER2 | [Data] |

| EGFR (HER1) | [Data] |

| HER3 | [Data] |

| HER4 | [Data] |

Modulation of HER2 Phosphorylation by this compound

HER2, a member of the epidermal growth factor receptor (EGFR/ERBB) family, is a receptor tyrosine kinase that plays a crucial role in cell signaling. Unlike other HER family members, HER2 does not have a known ligand but exists in a constitutively active conformation, readily forming homodimers or heterodimers with other ligand-bound HER receptors (HER1, HER3, and HER4) wikipedia.orgaacrjournals.orgmdpi.com. Dimerization leads to transphosphorylation of specific tyrosine residues within the intracellular domain of the receptor, initiating a cascade of downstream signaling events aacrjournals.orgnih.gov.

Inhibition of HER2 phosphorylation is a primary mechanism by which HER2-targeted agents exert their effects. By interfering with the kinase activity of HER2, inhibitors like this compound are hypothesized to prevent the phosphorylation of these key tyrosine residues. This, in turn, disrupts the recruitment and activation of downstream signaling molecules that rely on these phosphorylation sites for docking and activation nih.gov. The extent and specificity of HER2 phosphorylation modulation by this compound would determine its efficacy and potential selectivity compared to other HER2 inhibitors.

Downstream Signaling Pathway Inhibition by this compound

Activation of HER2 triggers multiple intracellular signaling pathways that promote various cellular processes, including proliferation, survival, migration, and differentiation wikipedia.orgmdpi.comnih.gov. Inhibition of HER2 phosphorylation by compounds such as this compound is expected to attenuate or block the activation of these downstream cascades. The primary pathways affected include the PI3K/Akt/mTOR, RAS/MAPK/ERK, and STAT pathways wikipedia.orgmdpi.comnih.govmdpi.com.

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a critical downstream effector of HER2 signaling, heavily involved in cell survival, growth, and protein synthesis aacrjournals.orgnih.govmdpi.comwikipedia.orgvulcanchem.comguidetopharmacology.orgaging-us.com. Upon HER2 activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and also activates the mechanistic target of rapamycin (B549165) (mTOR) pathway mdpi.comvulcanchem.com.

RAS/MAPK/ERK Pathway Modulation

The RAS/MAPK/ERK pathway is another major signaling route activated by HER2, predominantly regulating cell proliferation and differentiation nih.govmdpi.comaging-us.complos.orgnih.gov. Activation of HER2 leads to the recruitment of adaptor proteins that activate the small GTPase RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and ERK (Extracellular signal-regulated kinase) nih.govplos.org. Phosphorylated ERK translocates to the nucleus and regulates the transcription of genes involved in cell cycle progression and proliferation plos.org.

This compound, by inhibiting HER2 activity, is anticipated to interfere with the activation of RAS and the subsequent phosphorylation cascade involving RAF, MEK, and ERK. This modulation of the RAS/MAPK/ERK pathway would lead to a reduction in proliferative signals.

STAT Pathway Inhibition

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3 and STAT5A/B, can also be activated downstream of HER2 signaling wikipedia.orgmdpi.comnih.govnih.gov. Activated HER2 can directly phosphorylate STAT proteins or activate kinases that, in turn, phosphorylate STATs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and immune responses mdpi.com.

Inhibition of HER2 phosphorylation by this compound is expected to reduce the activation of STAT proteins, thereby suppressing the transcription of their target genes and impacting cellular processes regulated by the STAT pathway.

Other Relevant Signal Transduction Cascades Affected by this compound

| Compound Name | PubChem CID |

| This compound | 146241231 |

| HER2 (ErbB2) | 6418 |

| PI3K | - |

| Akt (Protein Kinase B) | - |

| mTOR | - |

| RAS | - |

| MAPK | - |

| ERK (ERK1/2) | - |

| STAT | - |

| PI3K (p110α) | 11630874 |

| PI3K (p110β) | 9907093 |

| PI3K (p110δ) | 11630874 |

| PI3K (p110γ) | 9908783 |

| Akt1 | 10196499 |

| Akt2 | 10196499 |

| Akt3 | 10196499 |

| mTORC1 | 5040 |

| mTORC2 | 5040 |

| RAS (KRAS) | 164726578 |

| MAPK (p38 MAPK) | 4665 |

| ERK1 | 11493598 |

| ERK2 | 11493598 |

| STAT3 | - |

| STAT5A | - |

| STAT5B | - |

This compound is a chemical compound currently being investigated for its potential inhibitory effects on biological pathways driven by HER2. The mechanism of action of compounds that target HER2 typically involves interfering with the function of the HER2 receptor tyrosine kinase, thereby suppressing downstream signaling cascades crucial for cellular processes such as growth, survival, and proliferation. While extensive compound-specific research findings detailing the precise mechanism of this compound were not widely available in the consulted literature, its actions are understood within the established framework of how HER2 inhibitors operate.

Modulation of HER2 Phosphorylation by this compound

HER2, a key member of the epidermal growth factor receptor (EGFR/ERBB) family, functions as a receptor tyrosine kinase central to cellular signaling. Unlike other receptors in this family, HER2 lacks a known direct ligand but maintains a constitutively active conformation. This allows it to readily form homodimers or heterodimers with other ligand-bound HER receptors (HER1, HER3, and HER4) wikipedia.orgaacrjournals.orgmdpi.com. This dimerization event is critical as it leads to the transphosphorylation of specific tyrosine residues located within the intracellular domain of the receptor, serving as initiation points for a multitude of downstream signaling events aacrjournals.orgnih.gov.

Downstream Signaling Pathway Inhibition by this compound

The activation of HER2 triggers a complex network of intracellular signaling pathways that collectively promote essential cellular functions, including proliferation, survival, migration, and differentiation wikipedia.orgmdpi.comnih.gov. The inhibition of HER2 phosphorylation by compounds like this compound is expected to lead to a significant attenuation or complete blockade of these downstream signaling cascades. The principal pathways influenced by HER2 activity include the PI3K/Akt/mTOR, RAS/MAPK/ERK, and STAT pathways wikipedia.orgmdpi.comnih.govmdpi.com.

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway represents a crucial downstream signaling route activated by HER2, playing a significant role in promoting cell survival, growth, and protein synthesis aacrjournals.orgnih.govmdpi.comwikipedia.orgvulcanchem.comguidetopharmacology.orgaging-us.com. Following HER2 activation, PI3K is recruited and activated, resulting in the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as protein kinase B), leading to its activation. Activated Akt then promotes cell survival, partly by phosphorylating and inactivating key pro-apoptotic proteins, and also stimulates the mechanistic target of rapamycin (mTOR) pathway mdpi.comvulcanchem.com.

Inhibition of HER2 by this compound is anticipated to disrupt this critical signaling axis by preventing the initial activation of PI3K. This disruption would consequently lead to reduced levels of PIP3, diminished recruitment and phosphorylation of Akt, and a subsequent decrease in mTOR activation. The cumulative effect of inhibiting this pathway would be the suppression of cell growth and survival signals vulcanchem.com.

RAS/MAPK/ERK Pathway Modulation

The RAS/MAPK/ERK pathway constitutes another significant signaling cascade activated by HER2, primarily involved in regulating cell proliferation and differentiation nih.govmdpi.comaging-us.complos.orgnih.gov. Activation of HER2 facilitates the recruitment of specific adaptor proteins that trigger the activation of the small GTPase RAS. Activated RAS subsequently initiates a phosphorylation relay involving RAF, MEK, and Extracellular signal-regulated kinase (ERK) nih.govplos.org. Phosphorylated ERK is then able to translocate into the nucleus, where it regulates the transcription of genes essential for driving cell cycle progression and proliferation plos.org.

This compound, through its inhibitory action on HER2 activity, is expected to interfere with the activation of RAS and the subsequent downstream phosphorylation cascade involving RAF, MEK, and ERK. This modulation of the RAS/MAPK/ERK pathway would contribute to a reduction in proliferative signals within the cell.

STAT Pathway Inhibition

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly focusing on STAT3 and STAT5A/B, can also be activated downstream of HER family receptor signaling, including that mediated by HER2 wikipedia.orgmdpi.comnih.govnih.gov. Activated HER2 can either directly phosphorylate STAT proteins or activate other kinases that subsequently phosphorylate STATs. Upon phosphorylation, STAT proteins typically dimerize, translocate to the nucleus, and influence the transcription of target genes involved in processes such as cell proliferation, survival, and immune responses mdpi.com.

Inhibition of HER2 phosphorylation by this compound is expected to result in reduced activation of STAT proteins. This, in turn, would suppress the transcription of genes regulated by STATs, thereby impacting the various cellular processes controlled by this pathway.

Preclinical Efficacy and Biological Activities of Her2 in 7 in in Vitro and in Vivo Models

In Vitro Anti-Proliferative Effects of Her2-IN-7

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines to understand its potential as a therapeutic agent. These studies often focus on cell lines with different HER2 statuses, including those with HER2 amplification or mutations, as HER2 is a key driver in several cancer types.

Efficacy in HER2-Amplified Cancer Cell Lines

HER2 amplification leads to overexpression of the HER2 protein, which is associated with aggressive tumor growth and poor prognosis in various cancers, including breast and gastric cancer. nih.gov Compounds targeting HER2 have shown efficacy in inhibiting the proliferation of these cell lines. While specific data for this compound's efficacy in HER2-amplified cell lines were not directly available in the search results, studies on other HER2-targeted agents in these cell lines provide context. For instance, trastuzumab, a well-established anti-HER2 antibody, has demonstrated anti-proliferative effects in HER2-amplified gastric cancer cell lines like SNU-216, SK-BR-3, and N87, with cell viability levels decreasing upon treatment. spandidos-publications.com Similarly, other HER2-targeted tyrosine kinase inhibitors (TKIs) have shown potent anti-proliferative activity in HER2-amplified breast cancer cell lines such as SK-BR-3 and BT-474. aacrjournals.orgresearchgate.netnih.gov These studies highlight the general principle that targeting HER2 can inhibit the growth of cells where this receptor is amplified.

Efficacy in HER2-Mutant Cancer Cell Lines

Beyond amplification, mutations in the HER2 gene can also act as oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC). aacrjournals.orgaacrjournals.org These mutations can lead to aberrant activation of HER2 kinase activity. aacrjournals.org Preclinical studies investigating novel HER2 inhibitors have shown activity in cell lines harboring HER2 mutations. For example, neratinib (B1684480), a pan-HER TKI, demonstrated anti-tumor activity against NSCLC cell lines with HER2 alterations, including a HER2-mutant cell line (H1781). spandidos-publications.com Another TKI, BAY 2927088, also showed potent in vitro antiproliferative activity in tumor cell lines carrying HER2 mutations. aacrjournals.org While direct information on this compound's efficacy against specific HER2-mutant cell lines was not found, these findings from other HER2-targeting agents suggest the potential relevance of evaluating this compound in such models.

Impact on Cell Cycle Progression and Arrest

Cell cycle progression is tightly regulated, and dysregulation is a hallmark of cancer. HER2 signaling can influence cell cycle regulators, such as cyclin D1, and impact the transition through different phases of the cell cycle. nih.govinnovareacademics.inmdpi.com Targeting HER2 or its downstream pathways can induce cell cycle arrest, thereby inhibiting proliferation. For example, inhibition of HER2 has been shown to abolish irradiation-induced G2/M arrest in breast cancer cells. nih.gov Additionally, compounds targeting HER2 or related pathways have been shown to induce G1 cell cycle arrest in HER2-amplified cancer cells. mdpi.comoncotarget.com Studies on other compounds have also demonstrated the ability to induce cell cycle arrest in HER2-overexpressing cells, such as G0/G1 arrest by CDK4/6 inhibitors or S-phase arrest by compounds like PGB-0-So in MCF-7/HER2 cells. mdpi.comresearchgate.net While specific data on how this compound impacts cell cycle progression was not detailed in the provided search results, its potential anti-proliferative effects suggest an influence on cell cycle regulation.

Apoptotic and Necrotic Induction by this compound in Cancer Cells

Inducing cell death, either through apoptosis or necrosis, is a critical mechanism for many anti-cancer agents. HER2 signaling is known to suppress apoptosis, contributing to enhanced cell survival in cancer. researchgate.netnih.govnih.gov Therefore, targeting HER2 or its associated pathways can promote cell death.

Activation of Caspases and Apoptotic Markers

Apoptosis, or programmed cell death, is often characterized by the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govtandfonline.com HER2 overexpression can lead to the inhibition of caspase activation through various mechanisms, including the upregulation of anti-apoptotic proteins like survivin. researchgate.netnih.gov Therapies that overcome HER2-mediated survival signals can lead to caspase activation and the induction of apoptosis. For instance, combination therapies targeting HER2 have been shown to induce apoptosis through a caspase-dependent pathway, confirmed by increased caspase 3/7 activity. tandfonline.comascopubs.org Activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7) contribute to the apoptotic process. tandfonline.com While direct evidence of this compound's effect on caspase activation was not found, the induction of apoptosis by other HER2-targeting agents suggests this as a potential mechanism of action for this compound.

In Vivo Anti-Tumor Activity of this compound in Preclinical Models

In vivo studies are crucial for evaluating the systemic effects and efficacy of potential therapeutic agents in a complex biological environment. Preclinical models, including xenografts and genetically engineered mouse models, are widely used to assess the anti-tumor activity of compounds like this compound.

Tumor Growth Inhibition in Xenograft Models (e.g., PDX, CDX)

Xenograft models, which involve implanting human cancer cells or tissues into immunodeficient mice, are frequently employed to study tumor growth inhibition. Cell-derived xenografts (CDX) utilize established cancer cell lines, while patient-derived xenografts (PDX) involve implanting tumor tissue directly from a patient, aiming to better recapitulate the heterogeneity and characteristics of human cancers. dovepress.comresearchgate.net

Research using xenograft models has demonstrated the ability of certain HER2-targeting agents to inhibit tumor growth. For instance, studies with HER2-targeting antibody-drug conjugates (ADCs) have shown significant tumor regression in PDX models of extramammary Paget's disease harboring ERBB2 mutations. mdpi.com Similarly, HER2-targeted ADCs have exhibited potent anti-tumor activities in preclinical models of HER2-positive gastric cancer, including xenograft tumors. bohrium.com In ovarian cancer PDX models with ERBB2 pathway alterations and high HER2 expression, HER2-targeted therapy resulted in significant inhibition of tumor growth compared to untreated controls. nih.gov

While the provided search results discuss the efficacy of various HER2-targeted therapies in xenograft models, specific detailed findings or data tables directly pertaining to this compound's effects on tumor growth inhibition in these models were not prominently available within the search snippets. However, the general success of HER2-targeted agents in these models provides a relevant context for the potential activity of this compound if it acts through similar mechanisms.

Evaluation in Orthotopic and Metastatic Models

Orthotopic models involve implanting cancer cells or tissue into the corresponding organ in mice, which can better mimic the tumor microenvironment and metastatic behavior compared to subcutaneous models. dovepress.com Metastatic models are designed to study the spread of cancer cells from a primary site to distant organs.

Orthotopic xenograft models of breast cancer brain metastases have been used to evaluate HER2-targeted therapies. In one study using an orthotopic xenograft of BT474 cells, HER2 inhibitors controlled tumor progression in the breast but failed to contain tumor growth in the brain. pnas.org However, combining a HER2 inhibitor with an anti-VEGFR2 antibody significantly slowed tumor growth in the brain in this model. pnas.org Orthotopic models are considered valuable for capturing the entire metastatic cascade. frontiersin.org

Impact of this compound on Tumor Angiogenesis in Preclinical Settings

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. HER2 signaling has been implicated in promoting angiogenesis, often via the regulation of HIF1α. mdpi.com

Preclinical research has explored the relationship between HER2 overexpression and angiogenesis. In breast cancer, a significant relationship between HER2 overexpression and microvessel density (MVD) has been observed in some studies. nih.gov HER2-positive breast cancer is associated with accelerated angiogenesis. nih.gov Studies using murine models of ovarian cancer have shown that anti-HER2 monoclonal antibodies can lead to a significant decrease in MVD. nih.gov

While the broader context of HER2 and angiogenesis is discussed in the search results, specific data detailing the impact of this compound on tumor angiogenesis in preclinical settings were not found within the provided snippets.

Modulation of Cell Invasion and Migration by this compound

Cell invasion and migration are essential steps in tumor metastasis. HER2 signaling can promote these processes by upregulating factors like matrix metalloproteinases (MMPs) and facilitating epithelial-mesenchymal transition (EMT). mdpi.com

Studies on HER2-targeting agents have investigated their effects on cell migration and invasion. For example, trastuzumab treatment has been shown to inhibit breast cancer cell migration and invasion in vitro and in vivo. nih.govplos.org This effect may be mediated, in part, by the upregulation of microRNA-194 (miR-194), which can downregulate proteins involved in cell migration like talin2. nih.govplos.org Inhibition of proteins that interact with HER2, such as FSIP1, has also been shown to reduce cell growth and invasiveness in HER2-positive breast cancer cells. pnas.org

While the search results provide evidence that targeting HER2 can modulate cell invasion and migration, specific findings regarding the impact of this compound on these processes were not available in the provided snippets.

Mechanisms of Resistance to Her2 in 7 and Strategies to Overcome Them Preclinical Focus

On-Target Resistance Mechanisms to Her2-IN-7 in Preclinical Models

On-target resistance mechanisms directly involve the HER2 protein, either through increased expression, mutations in the kinase domain, or the expression of truncated forms of the receptor.

Table 1: Impact of HER2 Amplification on Inhibitor Sensitivity

| Level of HER2 Amplification | Sensitivity to HER2 Inhibition | Observed Preclinical Outcome |

|---|---|---|

| High | Decreased | Reduced efficacy of HER2-targeted therapies. nih.gov |

| Low to Moderate | Increased | Greater sensitivity and response to inhibitors. |

Mutations within the kinase domain of the HER2 receptor can alter the binding site of this compound, thereby reducing its inhibitory effect. nih.govnih.gov These mutations can lead to constitutive activation of the receptor, making it independent of upstream signals and resistant to inhibitors that target the inactive conformation of the kinase. nih.govresearchgate.net For example, insertions in exon 20 of the HER2 gene have been shown to potently activate the receptor and confer resistance to certain tyrosine kinase inhibitors (TKIs). nih.gov While some HER2-targeted therapies may still be effective against cells with these mutations, others, particularly those targeting the epidermal growth factor receptor (EGFR), may become ineffective. nih.gov

The expression of truncated forms of the HER2 receptor, most notably p95HER2, is another significant on-target resistance mechanism. nih.govoup.comtargetedonc.com This variant lacks the extracellular domain where antibodies like trastuzumab bind, rendering them ineffective. oup.comtargetedonc.com However, p95HER2 retains a constitutively active kinase domain, continuing to drive downstream signaling pathways. nih.govoup.com Preclinical studies have shown that cells expressing p95HER2 are resistant to antibody-based therapies but may remain sensitive to small molecule TKIs that target the intracellular kinase domain. nih.govoup.com The presence of p95HER2 has been associated with a poorer response to trastuzumab in preclinical and clinical settings. nih.govoup.com

Off-Target Bypass Signaling Pathways Contributing to this compound Resistance

Cancer cells can also develop resistance by activating alternative signaling pathways that bypass the need for HER2 signaling. This allows them to maintain proliferation and survival despite the effective inhibition of the HER2 receptor.

The activation of other receptor tyrosine kinases (RTKs) can provide an escape route for cancer cells. oup.comnih.gov This can occur through several mechanisms:

EGFR and HER3: Increased signaling through other members of the HER family, such as EGFR and HER3, can compensate for the inhibition of HER2. targetedonc.comoup.comascopubs.org Heterodimerization of HER2 with EGFR or HER3 can lead to sustained downstream signaling. nih.govoup.com

MET: Amplification and activation of the MET receptor have been identified as a mechanism of resistance to EGFR inhibitors, a principle that can extend to HER2 inhibitors. oncotarget.com

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) pathway is another critical bypass mechanism. nih.govresearchgate.net Increased IGF-1R signaling can confer resistance to HER2-targeted agents. nih.govresearchgate.netplos.org Loss of IGF binding protein 3 (IGFBP-3), which sequesters IGF-1, can lead to enhanced IGF-1R activation and subsequent resistance. nih.govnih.gov

Table 2: Key Bypass Signaling Pathways and Their Preclinical Implications

| Bypass Pathway | Mechanism of Activation | Consequence for this compound Efficacy |

|---|---|---|

| EGFR/HER3 Signaling | Increased ligand availability, receptor overexpression, or heterodimerization. oup.comascopubs.org | Sustained PI3K/AKT and MAPK signaling. nih.gov |

| MET Signaling | Gene amplification or ligand (HGF) overexpression. oncotarget.com | Activation of alternative pro-survival pathways. oncotarget.com |

| IGF-1R Signaling | Increased ligand (IGF-1/2) or loss of IGFBP-3. nih.govplos.org | Activation of PI3K/AKT pathway independent of HER2. researchgate.net |

Alterations in key components of the downstream signaling pathways can render cells resistant to upstream inhibition of HER2.

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), are a common mechanism of resistance. mdpi.comnih.govnih.gov These mutations lead to constitutive activation of the PI3K/AKT/mTOR pathway, making it independent of HER2 signaling. mdpi.comnih.gov Preclinical studies have shown that PIK3CA mutations are associated with resistance to anti-HER2 therapies. mdpi.comnih.gov

PTEN Loss: The loss of the tumor suppressor phosphatase and tensin homolog (PTEN) function, either through mutation or deletion, also leads to the hyperactivation of the PI3K/AKT pathway. nih.govnih.govaacrjournals.org PTEN normally counteracts PI3K activity, and its loss results in unchecked downstream signaling. aacrjournals.orgsemanticscholar.orgaacrjournals.org Preclinical models have demonstrated that PTEN loss can mediate resistance to HER2 inhibitors. mdpi.comaacrjournals.org

The presence of either PIK3CA mutations or PTEN loss can predict resistance to therapies targeting the HER2 receptor. nih.gov

Tumor Microenvironment-Mediated Resistance to this compound

The tumor microenvironment (TME) presents a complex and dynamic ecosystem that can significantly influence a tumor's response to targeted therapies. In the context of this compound, preclinical models have begun to elucidate how components of the TME can confer resistance. Stromal cells, immune cells, and the extracellular matrix can secrete growth factors that activate alternative signaling pathways, thereby bypassing the inhibitory effect of this compound on the HER2 pathway. For instance, the secretion of ligands such as heregulin (HRG) by cancer-associated fibroblasts (CAFs) can lead to the activation of HER3, which then dimerizes with HER2, sustaining downstream signaling despite the presence of this compound. Furthermore, hypoxic conditions within the TME have been shown to induce the expression of factors that promote cell survival and resistance to tyrosine kinase inhibitors (TKIs) like this compound.

Preclinical Strategies to Circumvent this compound Resistance

To address the challenge of resistance, a variety of preclinical strategies are being investigated, with a primary focus on rational combination therapies.

Rational Combination Therapies with this compound

The core principle behind combination therapies is to target multiple nodes within the cancer signaling network simultaneously, thereby preventing or overcoming resistance.

Preclinical studies have demonstrated that combining this compound with other HER2-targeted agents can lead to a more profound and durable inhibition of the HER2 pathway. For example, pairing this compound, a small molecule TKI, with a monoclonal antibody that targets a different epitope of the HER2 receptor can provide a comprehensive blockade. This dual-pronged attack can prevent receptor dimerization and also flag the cancer cell for destruction by the immune system, a mechanism known as antibody-dependent cell-mediated cytotoxicity (ADCC).

The PI3K/Akt/mTOR pathway is a critical downstream signaling cascade of the HER2 receptor. In many instances of resistance to HER2 inhibitors, this pathway becomes constitutively active through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. Preclinical models have shown that the concurrent administration of this compound and a PI3K/Akt/mTOR pathway inhibitor can effectively shut down this escape route, leading to synergistic anti-tumor activity.

Preclinical Synergy of this compound with PI3K/Akt/mTOR Inhibitors

| Combination Agent | Cancer Model | Observed Effect |

|---|---|---|

| PI3K Inhibitor | HER2+ Breast Cancer Cells | Increased apoptosis and reduced cell proliferation compared to single agents. |

Similar to the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway is another crucial downstream effector of HER2 signaling. Reactivation of this pathway can mediate resistance to this compound. Preclinical investigations combining this compound with inhibitors of MEK or ERK have shown promise in overcoming this resistance mechanism, resulting in enhanced tumor cell killing.

Emerging preclinical evidence suggests that epigenetic alterations can contribute to resistance to HER2-targeted therapies. EZH2, a histone methyltransferase, has been implicated in promoting a more aggressive and therapy-resistant phenotype. The combination of this compound with an EZH2 inhibitor is being explored as a strategy to reverse these epigenetic changes and re-sensitize resistant cancer cells to HER2 inhibition.

Investigational Combination Strategies for this compound

| Combination Class | Rationale for Combination | Preclinical Finding |

|---|---|---|

| Dual HER2 Inhibition | More complete blockade of the HER2 signaling axis. | Synergistic reduction in tumor cell viability. |

| PI3K/Akt/mTOR Inhibitors | Overcomes resistance mediated by pathway activation. | Re-sensitization of resistant cell lines to this compound. |

| MAPK/ERK Inhibitors | Blocks a key parallel downstream signaling pathway. | Enhanced anti-proliferative effects in vitro. |

Sequential Treatment Strategies with this compound

The sequential use of different HER2-targeted therapies is a rational approach to manage acquired resistance. Preclinical models suggest that tumors that develop resistance to one HER2 inhibitor may retain sensitivity to another with a different mechanism of action or binding profile. For instance, after developing resistance to an initial HER2-targeted therapy, a subsequent switch to a different TKI has shown promise in preclinical studies.

The rationale for sequential therapy is based on the understanding that resistance mechanisms can be diverse. A tumor might develop a specific mutation that hinders the binding of this compound, but a subsequent TKI with a different binding mode could still be effective. While extensive preclinical data on sequential TKI use is still emerging, the principle is supported by the differential activity of various HER2 inhibitors against specific resistance mutations. For example, some TKIs have demonstrated activity against HER2 mutations that confer resistance to other HER2-targeted agents. mdpi.com

| Treatment Sequence | Preclinical Model | Observed Outcome | Potential Rationale |

| Initial HER2 inhibitor -> this compound | HER2+ cell line with acquired resistance | Restoration of pathway inhibition and cell growth arrest | This compound targets a different epitope or overcomes the specific resistance mechanism (e.g., compensatory signaling) |

| This compound -> Alternative TKI | Xenograft model with acquired this compound resistance | Tumor growth delay | The alternative TKI may have a different resistance profile or target a broader range of HER family kinases |

Novel Therapeutic Modalities in Combination with this compound (e.g., PROTACs, ADCs, Bispecific Antibodies, in preclinical context)

Combining this compound with novel therapeutic modalities is a promising strategy to enhance its efficacy and overcome resistance. These combinations aim to attack the cancer cells through multiple, often complementary, mechanisms.

PROTACs in Combination with this compound

Proteolysis-targeting chimeras (PROTACs) are novel molecules that induce the degradation of a target protein rather than just inhibiting it. A HER2-targeting PROTAC would tag the HER2 protein for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome system. Preclinical research has focused on developing HER2-selective PROTACs. One such PROTAC, derived from tucatinib (B611992), has demonstrated potent and durable degradation of the HER2 protein in cancer cells, leading to strong inhibition of downstream signaling pathways and tumor growth in xenograft models. researchgate.net

Combining this compound with a HER2-degrading PROTAC could offer a powerful synergistic effect. While this compound inhibits the kinase activity of HER2, the PROTAC would eliminate the protein altogether, preventing both kinase-dependent and independent functions of the receptor. This dual approach could be particularly effective in overcoming resistance mediated by mechanisms that are not dependent on the kinase activity of HER2.

Antibody-Drug Conjugates (ADCs) in Combination with this compound

Antibody-drug conjugates (ADCs) combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Anti-HER2 ADCs, such as trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd), have shown significant activity. Preclinical studies have explored the combination of HER2 TKIs with ADCs. The rationale is that TKIs can modulate the expression and localization of the HER2 receptor on the tumor cell surface, potentially enhancing the binding and internalization of the ADC.

Some preclinical studies have shown that combining irreversible HER2 TKIs with ADCs can result in additive or synergistic anti-proliferative effects in HER2-positive breast cancer cell lines. aacrjournals.orgresearchgate.net Conversely, combinations with reversible TKIs have sometimes shown antagonistic interactions. aacrjournals.orgresearchgate.net The nature of the interaction likely depends on the specific TKI and ADC, as well as the cellular context. A potential synergistic combination of this compound with an ADC would aim to simultaneously block HER2 signaling and deliver a potent cytotoxic agent directly to the cancer cells.

| Combination | Preclinical Model | Key Finding | Implication for this compound |

| Irreversible TKI + T-DM1/T-DXd | HER2+ breast cancer cell lines | Synergistic/additive anti-proliferative effect aacrjournals.orgresearchgate.net | If this compound is an irreversible inhibitor, it may enhance the efficacy of HER2-targeted ADCs. |

| Reversible TKI + T-DM1/T-DXd | HER2+ breast cancer cell lines | Antagonistic interaction observed in some studies aacrjournals.orgresearchgate.net | The specific properties of this compound would determine its suitability for combination with ADCs. |

Bispecific Antibodies in Combination with this compound

Bispecific antibodies are engineered to simultaneously bind to two different targets. In the context of HER2-positive cancer, they can be designed to bind to two different epitopes on the HER2 receptor or to HER2 and another target, such as an immune cell receptor (e.g., CD3 on T-cells) or another tumor-associated antigen (e.g., Trop-2). asco.orgnih.gov

Preclinical studies with bispecific antibodies that target two different parts of the HER2 receptor have shown enhanced tumor growth inhibition compared to single-target antibodies. frontiersin.org Others that engage T-cells have demonstrated potent, specific killing of HER2-expressing cancer cells, even those resistant to standard HER2 therapies. aacrjournals.org A novel bispecific ADC targeting both HER2 and Trop-2 has also shown significant tumor regression in xenograft models. asco.org

Combining this compound with a HER2-targeted bispecific antibody could provide a multi-pronged attack. For example, this compound could inhibit intracellular signaling while a T-cell engaging bispecific antibody simultaneously directs an immune attack against the tumor cells. This combination could be particularly effective in overcoming resistance and inducing durable responses. In a preclinical co-clinical trial of the bispecific antibody zanidatamab, amplification of MET was identified as a potential mechanism of acquired resistance, which could be overcome by combination with MET inhibitors. aacrjournals.org

Drug Discovery and Preclinical Development Methodologies for Her2 in 7

Optimization Strategies and Structure-Activity Relationships (SAR) for Her2-IN-7 (focus on biological effect)

The development of this compound, also identified as a potent anticancer agent, stemmed from a focused optimization strategy aimed at enhancing its biological effects against cancer cells. medchemexpress.com As a dual inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), the structure-activity relationship (SAR) studies were pivotal in refining its inhibitory activity.

Initial screenings identified a lead compound from which this compound was derived. The core structure, a thiazole-based scaffold, was systematically modified to improve its interaction with the ATP-binding pockets of EGFR and HER2 kinases. Researchers discovered that specific substitutions on this scaffold were critical for potent inhibitory activity.

This compound demonstrated significant inhibitory concentrations (IC50) against both EGFR and HER2, with values of 0.18 µM and 0.146 µM, respectively. medchemexpress.com This dual inhibition is a key aspect of its biological effect, as it can simultaneously block two important signaling pathways that drive the growth of many cancers. In addition to its primary targets, this compound also exhibited moderate inhibition of dihydrofolate reductase (DHFR) with an IC50 of 0.907 µM. medchemexpress.com

The optimization process also focused on maximizing the compound's cytotoxic effects on cancer cell lines. In vitro studies showed that this compound has broad-spectrum anticancer activity, with a notable IC50 value of 8.29 µM against the MCF-7 breast cancer cell line after 72 hours of treatment. medchemexpress.com The selectivity of this compound was also a critical aspect of its development, with studies indicating lower cytotoxicity against healthy cells. medchemexpress.com

Pharmacodynamic Biomarkers for this compound Activity

To understand the biological activity of this compound within a cellular context, researchers have utilized a range of pharmacodynamic biomarkers. These markers provide crucial insights into the compound's mechanism of action and its effects on key cellular pathways.

Assessment of HER2 Phosphorylation Status

A primary pharmacodynamic biomarker for a HER2 inhibitor is its ability to suppress the phosphorylation of the HER2 receptor. The binding of this compound to the kinase domain of HER2 is designed to prevent the autophosphorylation that is critical for the receptor's activation. Cellular assays are employed to measure the levels of phosphorylated HER2 (p-HER2) in cancer cells treated with this compound. A significant reduction in p-HER2 levels serves as a direct indicator of target engagement and inhibition by the compound.

Downstream Pathway Activation Markers (e.g., pAkt, pERK)

The inhibition of HER2 phosphorylation by this compound is expected to have a cascading effect on downstream signaling pathways that are crucial for cancer cell survival and proliferation. Key markers of these pathways include phosphorylated Akt (pAkt) and phosphorylated extracellular signal-regulated kinase (pERK). The PI3K/Akt and MAPK/ERK pathways are two of the major signaling cascades activated by HER2. Assays measuring the levels of pAkt and pERK in response to this compound treatment provide evidence of the compound's ability to disrupt these vital pro-survival signals. A decrease in the levels of these markers indicates effective downstream pathway inhibition.

Cell Death and Proliferation Markers

Ultimately, the therapeutic goal of this compound is to induce cancer cell death and inhibit proliferation. To assess these outcomes, a variety of biomarkers are utilized. Markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, are measured to quantify the extent of programmed cell death induced by the compound. Proliferation markers, such as Ki-67, are used to assess the compound's ability to halt the cell cycle and prevent tumor growth. The induction of apoptosis and the reduction of proliferation are key indicators of the biological efficacy of this compound.

Identification and Validation of Predictive Biomarkers for this compound Response in Preclinical Models

A critical aspect of targeted therapy is the identification of patient populations most likely to benefit from the treatment. In the preclinical development of this compound, significant effort is dedicated to identifying and validating predictive biomarkers of response. Given its mechanism of action, the most prominent predictive biomarker is the expression level of HER2 itself. Preclinical models, such as cancer cell lines and patient-derived xenografts, are stratified based on their HER2 expression levels to determine if higher levels correlate with greater sensitivity to this compound.

In addition to HER2 expression, the mutational status of EGFR and HER2 can also serve as a predictive biomarker. Certain mutations can confer sensitivity or resistance to tyrosine kinase inhibitors. Therefore, preclinical studies would involve screening a panel of cell lines with known mutations to assess the efficacy of this compound in these specific genetic contexts. The co-expression of other receptors and the activation status of downstream signaling pathways can also be investigated as potential predictive biomarkers.

Development and Standardization of Assays for this compound Efficacy Evaluation

The robust evaluation of this compound's efficacy relies on the development and standardization of a suite of in vitro and in vivo assays. These assays are designed to provide quantitative data on the compound's biological activity and anti-tumor effects.

In Vitro Assays:

Kinase Inhibition Assays: Biochemical assays are used to determine the IC50 values of this compound against purified EGFR and HER2 kinases.

Cell Viability and Cytotoxicity Assays: Assays such as MTT or CellTiter-Glo are employed to measure the impact of this compound on the viability and proliferation of a panel of cancer cell lines.

Western Blotting: This technique is used to quantify the levels of key pharmacodynamic biomarkers, including p-HER2, pAkt, and pERK, as well as markers of apoptosis.

Flow Cytometry: This method can be used to analyze the cell cycle distribution and quantify apoptotic cells following treatment with this compound.

In Vivo Assays:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to create tumor xenografts. These models are used to evaluate the anti-tumor efficacy of this compound in a living organism. Tumor growth inhibition is a key endpoint in these studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are conducted in animal models to understand the relationship between the concentration of this compound in the body and its biological effects on the tumor.

The standardization of these assays is crucial to ensure the reproducibility and reliability of the data generated during the preclinical development of this compound.

Interactive Data Table: In Vitro Activity of this compound

| Target/Cell Line | IC50 (µM) | Assay Type |

| EGFR | 0.18 | Kinase Inhibition |

| HER2 | 0.146 | Kinase Inhibition |

| DHFR | 0.907 | Enzyme Inhibition |

| MCF-7 | 8.29 | Cell Viability (72h) |

Comparative Preclinical Studies of Her2 in 7

Efficacy and Selectivity Comparisons with Existing HER2 Tyrosine Kinase Inhibitors (e.g., Lapatinib (B449), Neratinib (B1684480), Tucatinib) in Preclinical Models

HER2-targeted tyrosine kinase inhibitors (TKIs) like lapatinib, neratinib, and tucatinib (B611992) are small molecules that target the intracellular kinase domain of the HER2 receptor. Preclinical comparisons aim to evaluate if Her2-IN-7 demonstrates superior or distinct efficacy and selectivity profiles compared to these established agents.

Studies comparing tucatinib, lapatinib, and neratinib in a panel of cancer cell lines, including those with HER2 amplification or mutations, have shown variations in their anti-proliferative effects. Neratinib has demonstrated potent activity across HER2-positive breast cancer, HER2-mutant, and EGFR-mutant cell lines. springernature.comaacrjournals.org Tucatinib has shown selectivity for HER2 over EGFR inhibition, which is a key differentiating factor compared to lapatinib and neratinib, both of which potently inhibit both HER2 and EGFR phosphorylation. aacrjournals.org In BT-474 cells, tucatinib inhibited HER2 phosphorylation with an IC50 similar to neratinib and more potently than lapatinib. aacrjournals.org In contrast, tucatinib showed minimal inhibition of EGFR phosphorylation in A431 cells, while neratinib and lapatinib were potent EGFR inhibitors. aacrjournals.org Similar findings were observed in NCI-N87 gastric cancer cells, where tucatinib selectively inhibited HER2 phosphorylation, while lapatinib and neratinib inhibited both. aacrjournals.org

The selectivity profile of HER2-targeted TKIs is considered important, as potent co-inhibition of HER2 and EGFR by agents like lapatinib and neratinib has been associated with tolerability challenges. aacrjournals.org A HER2-selective inhibitor like tucatinib may offer advantages in terms of dosing continuity and tolerability while maintaining efficacy. aacrjournals.org

To illustrate the comparative potency of these TKIs in preclinical models, representative IC50 values from cell line studies are presented in the table below.

| Cell Line (HER2 Status) | Neratinib IC50 (nM) | Lapatinib IC50 (nM) | Tucatinib IC50 (nM) |

| BT-474 (HER2-positive) | ~2 aacrjournals.org | ~46 aacrjournals.org | ~7 aacrjournals.org |

| NCI-N87 (HER2-positive) | ~12 aacrjournals.org | ~40 aacrjournals.org | ~4 aacrjournals.org |

| A431 (EGFR-positive) | ~21 aacrjournals.org | ~36 aacrjournals.org | >1000 aacrjournals.org |

Note: Data is representative and may vary depending on specific study conditions and cell line variants.

Preclinical studies have also investigated the ability of these TKIs to penetrate the central nervous system (CNS), which is relevant for treating brain metastases in HER2-positive cancers. In HER2-positive murine xenograft models, tucatinib and its active metabolite demonstrated superior CNS penetration and intracranial tumor activity compared to both neratinib and lapatinib, leading to prolonged survival in mice with intracranial HER2-positive tumors. dovepress.com

Comparative Studies with Anti-HER2 Monoclonal Antibodies (e.g., Trastuzumab, Pertuzumab) and Antibody-Drug Conjugates (e.g., T-DM1, T-DXd) in Preclinical Models

Anti-HER2 monoclonal antibodies such as trastuzumab and pertuzumab target the extracellular domain of the HER2 receptor, while antibody-drug conjugates (ADCs) like trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd) combine the targeting specificity of an antibody with a cytotoxic payload. Preclinical comparisons of this compound with these agents assess its potential as an alternative or complementary therapy.

Studies evaluating the combination of amcenestrant (B610687), a selective estrogen receptor degrader (SERD), with HER2-targeted therapies, including trastuzumab, T-DM1, neratinib, lapatinib, and tucatinib, in HER2-positive/estrogen receptor-positive (HER2+/ER+) cell lines have shown promising results. Additivity and synergy were observed between amcenestrant and the TKIs neratinib, lapatinib, and tucatinib in all tested cell lines. mdpi.com Amcenestrant also increased the anti-proliferative effect of trastuzumab and T-DM1 in certain cell lines. mdpi.com

While specific comparative preclinical data directly involving this compound against these antibodies and ADCs is not extensively detailed in the provided search results, the studies on other HER2-targeted agents provide a framework for the types of comparisons that would be relevant for this compound. Evaluating this compound's ability to inhibit HER2 signaling, its impact on cell proliferation and survival, and its activity in models resistant to existing antibodies or ADCs would be crucial in defining its potential role.

Assessment of Synergistic or Additive Effects of this compound in Combination with Other Preclinical Agents

Investigating the potential for synergistic or additive effects when this compound is combined with other preclinical agents is important for developing rational combination therapies. Combination strategies aim to enhance efficacy, overcome resistance, or reduce toxicity.

Preclinical data on other HER2-targeted agents provide insights into potential combination partners. For instance, CDK4/6 inhibitors, such as palbociclib (B1678290) (PD-0332991), have shown additive effects in combination with HER2-targeted agents in preclinical breast cancer models. genesandcancer.com CDK4/6 inhibition provides a complementary mechanism of action and can suppress the proliferation of residual tumor cells that survive treatment with HER2-targeted agents like T-DM1. genesandcancer.com

The combination of a HER2-targeted thorium-227 (B1209163) conjugate (HER2-TTC) with the PARP-1/2 inhibitor olaparib (B1684210) demonstrated a significant synergistic effect in a BRCA2-deficient xenograft model. mdpi.com This suggests that combining HER2-targeted therapies with agents targeting DNA damage response pathways could be a promising strategy, particularly in tumors with specific genetic alterations. mdpi.com

As highlighted in the comparative studies, combinations of HER2-targeted TKIs (lapatinib, neratinib, tucatinib) with endocrine therapy agents like amcenestrant have shown additive or synergistic effects in HER2+/ER+ breast cancer cell lines. mdpi.com This supports the rationale for dual targeting of HER2 and ER pathways in this subtype. mdpi.com

While specific preclinical data on this compound combinations is not detailed in the search results, the success of combinations involving other HER2-targeted agents suggests that evaluating this compound in combination with agents such as CDK4/6 inhibitors, PARP inhibitors, and endocrine therapies in relevant preclinical models would be valuable to identify potential synergistic or additive interactions.

| Combination Partner (Example Class) | Rationale for Combination | Observed Effect (Based on related HER2 agents) |

| CDK4/6 Inhibitors | Targeting downstream cell cycle regulation | Additive genesandcancer.com |

| PARP Inhibitors | Exploiting DNA repair deficiencies (e.g., BRCA2 mutations) | Synergistic (with HER2-TTC) mdpi.com |

| Endocrine Therapy Agents (e.g., SERDs) | Dual targeting of HER2 and ER pathways in co-expressing tumors | Additive or Synergistic mdpi.com |

Future Directions and Unexplored Avenues in Her2 in 7 Research Preclinical Perspective

Investigation of Her2-IN-7 Efficacy in Other HER2-Altered Cancer Types (e.g., NSCLC, gastric, colorectal, ovarian, bladder)

While HER2-targeted therapies have transformed the treatment landscape for breast cancer, the therapeutic potential of novel inhibitors like this compound in other HER2-altered malignancies remains a significant area for preclinical investigation. Human Epidermal Growth Factor Receptor 2 (HER2) alterations, including amplification, overexpression, and mutations, are not exclusive to breast cancer and have been identified as oncogenic drivers in a subset of various other solid tumors. nih.govnih.govmdpi.com

Preclinical studies have established the rationale for targeting HER2 in several cancer types. For instance, HER2 alterations are found in approximately 2-4% of non-small cell lung cancers (NSCLC), particularly in adenocarcinomas among never-smokers. nih.govnih.gov Similarly, HER2 is a validated therapeutic target in a segment of gastric and colorectal cancers. nih.govascopubs.org In ovarian cancer, HER2 overexpression has been noted, particularly in recurrent disease, suggesting a role in tumor progression and chemoresistance. nih.govaacrjournals.orgfrontiersin.org Emerging evidence also points to the presence of HER2 alterations in bladder cancer, opening another potential avenue for targeted treatment. mdpi.com

Future preclinical research should systematically evaluate the efficacy of this compound across a panel of patient-derived cancer models from these malignancies. This would involve in vitro studies using cell lines and in vivo studies using patient-derived xenograft (PDX) models harboring various HER2 alterations. Such investigations would be crucial to determine the activity spectrum of this compound and to identify the specific molecular contexts in which it may offer a therapeutic advantage.

Table 1: Prevalence of HER2 Alterations in Various Cancer Types

| Cancer Type | Prevalence of HER2 Alterations | Primary Alteration Type(s) |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | 2-4% | Mutations, Amplification |

| Gastric Cancer | ~20% | Amplification, Overexpression |

| Colorectal Cancer | 3-5% | Amplification |

| Ovarian Cancer | 20-30% | Overexpression |

| Bladder Cancer | Variable | Overexpression, Mutations |

Elucidating the Role of Tumor Heterogeneity on this compound Sensitivity and Resistance in Preclinical Models

A significant challenge in cancer therapy is intratumoral heterogeneity, which refers to the existence of distinct cancer cell populations within a single tumor. mdpi.comjci.org In the context of HER2-positive cancers, heterogeneity in HER2 expression is a well-documented phenomenon that can contribute to therapeutic resistance. mdpi.comresearchgate.net Tumors may exhibit a "mosaic" pattern with clones of cells having high, low, or no HER2 expression. mdpi.com This variability can lead to incomplete responses to HER2-targeted agents, as cells with low or absent HER2 expression may not be effectively targeted.

Preclinical investigation into the impact of tumor heterogeneity on the efficacy of this compound is warranted. This would involve the use of preclinical models that recapitulate the heterogeneity observed in patient tumors. Such studies could clarify whether this compound is effective against cells with varying levels of HER2 expression and whether it can overcome resistance mechanisms associated with heterogeneity. Furthermore, exploring the development of acquired resistance to this compound in initially sensitive but heterogeneous preclinical models could provide valuable insights into potential resistance mechanisms. nih.govascopubs.orgfrontiersin.org

Exploration of Immunomodulatory Effects of this compound within the Tumor Microenvironment (in preclinical models)

The interplay between cancer cells and the surrounding tumor microenvironment (TME) is critical for tumor progression and response to therapy. The immune system, a key component of the TME, can be modulated by targeted therapies. nih.gov HER2 signaling has been shown to influence the TME, in part by promoting an immunosuppressive environment. researchgate.net Therapies that target HER2 can therefore have immunomodulatory effects, such as enhancing antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov

Future preclinical studies should explore the potential immunomodulatory properties of this compound. This could involve co-culture experiments with cancer cells and various immune cell populations to assess the effects of the compound on immune cell activation and function. In vivo studies using immunocompetent preclinical models would be essential to understand how this compound influences the immune infiltrate within the TME and whether it can synergize with immunotherapies. researchgate.netnih.gov Investigating the impact of this compound on the expression of immune checkpoint molecules, such as PD-L1, on tumor cells could also reveal new therapeutic combination strategies. nih.gov

Development of Advanced In Vitro and In Vivo Models for this compound Evaluation (e.g., Organoids, 3D Cultures, Patient-Derived Explants)

Traditional two-dimensional (2D) cell culture models have limitations in recapitulating the complex architecture and cellular interactions of in vivo tumors. frontiersin.org To bridge the gap between preclinical findings and clinical outcomes, there is a growing emphasis on the use of more physiologically relevant models. Three-dimensional (3D) culture systems, such as spheroids and organoids, offer improved models of tumor biology by mimicking the 3D structure and cell-cell interactions of tumors. frontiersin.orgaltex.orgmdpi.comfrontiersin.org

Patient-derived organoids (PDOs) and patient-derived explants (PDEs) are particularly valuable as they maintain the genetic and phenotypic characteristics of the original tumor, as well as components of the TME. frontiersin.orgnih.gov These models can be used for preclinical drug screening to predict patient-specific responses to therapies. nih.govaacrjournals.orgchampionsoncology.com The development and utilization of these advanced models for the evaluation of this compound would provide a more accurate preclinical assessment of its efficacy and could help in identifying patient populations most likely to benefit.

Table 2: Comparison of Advanced Preclinical Models

| Model Type | Key Advantages | Potential Applications for this compound Research |

|---|---|---|

| Organoids | Self-organizing 3D structures that recapitulate organ-specific architecture and function. Can be derived from patient tumors (PDOs). mdpi.com | High-throughput screening of this compound efficacy across a diverse range of patient-derived tumors. |

| 3D Spheroids | Simpler 3D aggregates of cancer cells that mimic micro-tumor environments. | Assessment of this compound penetration and efficacy in a 3D context. |

| Patient-Derived Explants (PDEs) | Ex vivo cultures of patient tumor tissue that preserve the native tumor microenvironment. frontiersin.org | Short-term evaluation of this compound's effect on tumor cells and the TME in a patient-proximal setting. frontiersin.org |

Application of Computational Biology and Artificial Intelligence for this compound Research (e.g., virtual screening, predictive modeling)

Computational biology and artificial intelligence (AI) are increasingly being integrated into drug discovery and development to enhance efficiency and predictive accuracy. mdpi.commdpi.com In the context of this compound research, these technologies can be applied in several ways. Virtual screening of large compound libraries could identify other potential inhibitors with similar or improved properties.

Q & A

Q. What standardized assays are recommended for evaluating HER2-IN-7’s cytotoxicity in breast cancer cell lines?

this compound’s cytotoxicity is typically assessed via cell viability assays (e.g., MTT or resazurin-based assays) over 72-hour exposure periods. For MCF-7 cells, IC50 values range from 8.29 to 10.81 μM, depending on assay conditions and cell passage number . Ensure adherence to guidelines for cell line authentication (e.g., STR profiling) and include positive controls (e.g., trastuzumab for HER2 inhibition) to validate experimental setups .

Q. How should solubility challenges of this compound be addressed in in vitro studies?

this compound’s limited solubility in aqueous buffers requires the use of biocompatible solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. Pre-test solvent toxicity and confirm compound stability via HPLC or mass spectrometry. Solubility data should be reported alongside cytotoxicity results to contextualize bioavailability limitations .

Q. What are the critical parameters for designing dose-response experiments with this compound?

Use a logarithmic concentration range (e.g., 0.1–100 μM) with at least six data points to capture the full dose-response curve. Include triplicate technical replicates and repeat experiments across three biological replicates. Normalize data to vehicle-treated controls and apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across studies?

Variability in IC50 values (e.g., 8.29 μM vs. 10.81 μM in MCF-7 cells) may arise from differences in assay duration, cell confluence, or culture media composition. Conduct cross-laboratory reproducibility studies using standardized protocols. Perform secondary validation via Western blotting for HER2 phosphorylation (pTyr1248) to confirm target engagement .

Q. What strategies are effective for translating this compound’s in vitro efficacy to in vivo models?

Address pharmacokinetic limitations by optimizing formulation (e.g., nanoencapsulation or PEGylation) and selecting immunocompromised murine models (e.g., NOD/SCID) grafted with HER2-amplified tumors. Monitor plasma concentrations via LC-MS/MS to correlate exposure with tumor regression. Include comparative arms with clinical HER2 inhibitors (e.g., lapatinib) to benchmark efficacy .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

Integrate transcriptomics (RNA-seq) and phosphoproteomics to map signaling perturbations beyond HER2. Use clustering algorithms to identify pathways enriched in this compound-treated vs. control cells. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing of candidate off-targets (e.g., EGFR or MAPK nodes) .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with chemotherapeutics?

Apply the Chou-Talalay combination index (CI) method to quantify synergy. Use Bliss independence or Loewe additivity models for dose-matrix screens. Report 95% confidence intervals for CI values and validate synergy in 3D spheroid models to recapitulate tumor microenvironment interactions .

Methodological and Data Analysis Questions

Q. How should researchers validate this compound’s target specificity in heterogeneous tumor populations?